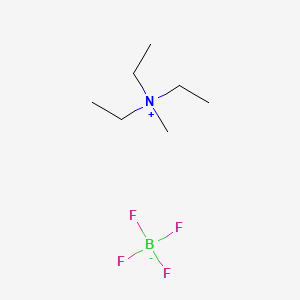

Triethylmethylammonium Tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

triethyl(methyl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.BF4/c1-5-8(4,6-2)7-3;2-1(3,4)5/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZMHURLSZDGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471712 | |

| Record name | Triethylmethylammonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69444-47-9 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69444-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069444479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylmethylammonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylmethylammonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethylmethylammonium tetrafluoroborate synthesis protocol

An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to produce triethylmethylammonium tetrafluoroborate ([N(C₂H₅)₃CH₃][BF₄]), a quaternary ammonium (B1175870) salt with applications as an ionic liquid, electrolyte, and in various organic syntheses. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is an ionic liquid composed of a triethylmethylammonium cation and a tetrafluoroborate anion. Its properties, such as thermal stability, electrochemical window, and miscibility with various solvents, make it a compound of interest in diverse fields of chemical research and development. The synthesis of this salt can be approached through several distinct chemical pathways, each with its own advantages and disadvantages in terms of yield, purity, cost, and experimental complexity. This document outlines the most common and effective methods for its preparation.

Synthetic Pathways

There are two primary strategies for the synthesis of this compound:

-

Two-Step Synthesis via Halide Intermediate: This is a robust method that typically yields a high-purity product. It involves the initial synthesis of a triethylmethylammonium halide salt, followed by an anion exchange reaction to introduce the tetrafluoroborate anion.

-

Direct Alkylation of Triethylamine (B128534): This approach seeks to form the desired quaternary ammonium cation and introduce the tetrafluoroborate anion in a single step, often using a powerful methylating agent.

These pathways are visually summarized in the workflow diagram below.

Caption: Synthetic pathways for this compound.

Experimental Protocols

Two-Step Synthesis: Quaternization followed by Anion Exchange

This protocol is divided into two main stages: the synthesis of the triethylmethylammonium halide precursor and the subsequent anion exchange to yield the final product.

Step 1: Synthesis of Triethylmethylammonium Iodide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (1.0 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or acetonitrile.

-

Addition of Alkylating Agent: Slowly add methyl iodide (1.0-1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction: After the initial exothermic reaction subsides, stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours to ensure the reaction goes to completion. A white precipitate of triethylmethylammonium iodide will form.

-

Isolation and Purification: Cool the reaction mixture and collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethyl acetate or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Step 2: Anion Exchange with Sodium Tetrafluoroborate

-

Dissolution: Dissolve the dried triethylmethylammonium iodide (1.0 equivalent) in a minimal amount of a suitable solvent. Acetone (B3395972) or a mixture of acetone and a small amount of water is often effective.

-

Precipitation: In a separate flask, prepare a saturated solution of sodium tetrafluoroborate (1.0-1.1 equivalents) in the same solvent. Add the sodium tetrafluoroborate solution dropwise to the stirred solution of triethylmethylammonium iodide. A precipitate of sodium iodide will form.

-

Reaction and Isolation: Stir the mixture at room temperature for 1-2 hours. Remove the precipitated sodium iodide by vacuum filtration.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate. Dry the final product under vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent.

Direct Alkylation using Trimethyloxonium Tetrafluoroborate

This method provides a more direct route to the final product, although it requires the use of a more specialized and moisture-sensitive methylating agent.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Preparation of Methylating Agent: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution or suspension of trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.0 equivalent) in anhydrous dichloromethane.

-

Reaction: Cool the triethylamine solution in an ice bath. Slowly add the trimethyloxonium tetrafluoroborate solution/suspension to the triethylamine solution via the dropping funnel with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Isolation: The reaction mixture may be filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether. Dry the purified product under high vacuum.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the described synthetic methods.

| Parameter | Two-Step Synthesis | Direct Alkylation |

| Overall Yield | Typically 70-90% | Typically 60-80% |

| Purity | High, especially after recrystallization | Good, but may contain traces of starting materials |

| Reaction Time | 4-8 hours | 3-6 hours |

| Reagent Cost | Lower (uses common reagents) | Higher (Meerwein's salt is more expensive) |

| Experimental Complexity | Moderate (two distinct steps) | Moderate (requires anhydrous conditions) |

| Key Advantage | High purity, scalable | More direct, fewer steps |

| Key Disadvantage | Longer overall process | Requires moisture-sensitive reagent |

Logical Relationships in Synthesis

The decision of which synthetic route to employ often depends on the desired purity, available starting materials, and scale of the reaction. The following diagram illustrates the logical considerations.

An In-depth Technical Guide to the Chemical Properties of Triethylmethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium tetrafluoroborate (B81430) ([(CH₃CH₂)₃(CH₃)N][BF₄]), a quaternary ammonium (B1175870) salt, is a prominent ionic liquid that has garnered significant interest in various scientific and industrial fields. Its unique combination of properties, including high thermal stability, a wide electrochemical window, and good ionic conductivity, makes it a valuable component in electrochemical devices, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of triethylmethylammonium tetrafluoroborate, detailed experimental protocols for its synthesis, and a visualization of its role in a key application.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₈BF₄N | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| CAS Number | 69444-47-9 | [1] |

| Appearance | White to pale yellow solid/powder | [2][3] |

| Melting Point | ≥300 °C (decomposes) | [2] |

| Boiling Point | Not applicable (decomposes) | [4] |

| Density | 1.165 g/cm³ at 20 °C | [4] |

| Solubility in Water | 2000 g/L at 20 °C | [4] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility | Notes |

| Acetonitrile | High | A common solvent for electrochemical applications. |

| Propylene Carbonate | High | Used in high-performance supercapacitors.[5] |

| Polar Organic Solvents | Generally Good | Exhibits good solubility in a range of polar organic solvents. |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This method is based on a two-step process involving the formation of triethylmethylammonium hydroxide (B78521) followed by neutralization with fluoroboric acid, as adapted from patent literature.

Synthesis of this compound

Objective: To synthesize this compound from triethylmethylammonium chloride.

Materials:

-

Triethylmethylammonium chloride

-

Sodium hydroxide (or other suitable hydroxide)

-

A non-aqueous solvent (e.g., ethanol, acetonitrile)

-

40% Fluoroboric acid (HBF₄)

-

Deionized water

-

Recrystallization solvent (e.g., acetonitrile, methanol)

Procedure:

-

Preparation of Triethylmethylammonium Hydroxide:

-

Dissolve triethylmethylammonium chloride in a suitable non-aqueous solvent.

-

In a separate flask, dissolve a stoichiometric excess of sodium hydroxide in the same solvent.

-

Slowly add the sodium hydroxide solution to the triethylmethylammonium chloride solution with constant stirring.

-

The reaction will produce triethylmethylammonium hydroxide in solution and a precipitate of sodium chloride.

-

Allow the reaction to proceed to completion (e.g., stir for several hours at room temperature).

-

Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the triethylmethylammonium hydroxide.

-

-

Neutralization and Formation of this compound:

-

To the triethylmethylammonium hydroxide filtrate, slowly add a proper amount of 40% fluoroboric acid with vigorous stirring. The reaction is a neutralization and is exothermic; cooling may be necessary.

-

The addition of fluoroboric acid will result in the formation of this compound.

-

Continue stirring for a period to ensure complete reaction.

-

If any solids (e.g., excess metal salts) are present, filter the solution.

-

-

Purification by Recrystallization:

-

Concentrate the filtrate containing the crude this compound under reduced pressure to induce crystallization.

-

Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., acetonitrile).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound crystals in a vacuum oven.

-

Safety Precautions

-

This compound is harmful if swallowed and can cause severe skin burns and eye damage.[3]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Role in Electrochemical Double-Layer Capacitors (EDLCs)

This compound is a key electrolyte in high-performance EDLCs, also known as supercapacitors. The following diagram illustrates the fundamental working principle of an EDLC, highlighting the role of the triethylmethylammonium cation ([N(CH₂CH₃)₃CH₃]⁺) and the tetrafluoroborate anion ([BF₄]⁻).

Conclusion

This compound is a versatile ionic liquid with a well-defined set of chemical and physical properties that make it highly suitable for demanding applications, particularly in energy storage. Its high thermal stability, wide electrochemical window, and good conductivity in organic solvents are key attributes for its use as an electrolyte in supercapacitors. The synthesis, while requiring careful control of conditions, can be achieved through established chemical routes. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is crucial for leveraging this compound in innovative applications.

References

- 1. JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Triethylmethylammonium Tetrafluoroborate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylmethylammonium tetrafluoroborate (B81430) (TEMATFB) is a quaternary ammonium (B1175870) salt with the chemical formula C7H18BF4N. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an electrolyte in electrochemical devices and as a phase transfer catalyst. Due to the limited availability of direct experimental data for its crystal structure and detailed spectra, data for the closely related tetraethylammonium (B1195904) tetrafluoroborate is presented for comparative analysis. This guide also summarizes its toxicological profile and outlines experimental protocols for its synthesis and electrochemical characterization.

Molecular Structure and Physicochemical Properties

Triethylmethylammonium tetrafluoroborate is an ionic compound consisting of a triethylmethylammonium cation ([N(CH2CH3)3(CH3)]+) and a tetrafluoroborate anion (BF4-).

Chemical Identifiers:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | White to light yellow powder or lumps | [1] |

| Melting Point | 320 °C | [1] |

| Density | 1.165 g/cm³ at 20°C | [1] |

| Water Solubility | 2000 g/L at 20°C | [1] |

| Vapor Pressure | 0 Pa at 25°C | [1] |

Crystallographic Data (Comparative)

Table 1: Crystal Data and Structure Refinement for Tetraethylammonium Tetrafluoroborate. [3]

| Parameter | Value |

| Empirical Formula | C8H20BF4N |

| Formula Weight | 217.06 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.345(2) |

| b (Å) | 10.987(3) |

| c (Å) | 14.123(4) |

| β (°) | 91.54(1) |

| Volume (ų) | 1138.9(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.265 |

| Absorption coefficient (mm⁻¹) | 0.113 |

| F(000) | 464 |

Note: This data is for tetraethylammonium tetrafluoroborate and should be used as an estimation for the crystal packing of this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, chemical suppliers like ChemicalBook claim to possess 1H NMR, 13C NMR, IR, and mass spectra.[4] For illustrative purposes, typical spectral features of similar quaternary ammonium tetrafluoroborate salts are described.

-

¹H NMR: The proton NMR spectrum would be expected to show a quartet corresponding to the methylene (B1212753) protons (-CH2-) of the ethyl groups and a triplet for the methyl protons (-CH3) of the ethyl groups. A singlet for the methyl group attached to the nitrogen would also be present.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl and methylene carbons of the ethyl groups, as well as a signal for the methyl carbon directly bonded to the nitrogen.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong bands corresponding to the B-F stretching vibrations of the tetrafluoroborate anion, typically in the region of 1000-1100 cm⁻¹. C-H stretching and bending vibrations from the alkyl groups would also be prominent. The FTIR spectra of the related tetraethylammonium tetrafluoroborate show these characteristic peaks.[5]

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from triethylmethylammonium chloride.

Experimental Protocol: Synthesis from Triethylmethylammonium Chloride

This protocol is adapted from a patented method.

Step 1: Preparation of Triethylmethylammonium Hydroxide (B78521)

-

Dissolve triethylmethylammonium chloride and a hydroxide salt (e.g., potassium hydroxide) separately in a suitable reaction medium (e.g., methanol).

-

Mix the two solutions to allow for a precipitation reaction, forming triethylmethylammonium hydroxide in the filtrate and a chloride salt precipitate.

-

Filter the mixture to remove the solid precipitate.

Step 2: Reaction with Tetrafluoroboric Acid

-

To the triethylmethylammonium hydroxide filtrate, add a proper amount of 40% tetrafluoroboric acid.

-

The neutralization reaction yields this compound.

-

Filter the solution to remove any solid impurities.

-

Recrystallize the product from a suitable solvent and dry to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily utilized in electrochemistry and organic synthesis.

Electrolyte for Electrochemical Capacitors

Due to its high solubility in organic solvents and good ionic conductivity, this compound is an effective electrolyte salt for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[6] It offers a wide electrochemical window, which is crucial for high-performance energy storage devices.

Table 2: Electrochemical Properties of this compound in a Deep Eutectic Solvent. [7]

| Solvent System | Ionic Conductivity | Electrochemical Window (V) |

| Pure Ethaline DES | Low | 2.3 |

| Aqueous Ethaline DES | High | 1.7 |

Phase Transfer Catalyst

As a quaternary ammonium salt, this compound can function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.

Caption: General mechanism of phase transfer catalysis.

Biological Activity and Toxicology

There is currently no available information in the scientific literature regarding the specific biological activities or signaling pathways of this compound. A study on the antimicrobial activity of triethylammonium (B8662869) isatin-3-hydrazones, a different class of compounds, showed activity against Gram-positive bacteria.[8]

Toxicological Profile:

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.

Table 3: GHS Hazard Statements. [2]

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Experimental Protocols

Determination of Ionic Conductivity

Instrumentation: Conductivity meter. Procedure:

-

Prepare a solution of this compound in the desired solvent at a specific concentration.

-

Rinse the conductivity cell with the pure solvent.

-

Fill the cell with the electrolyte solution, ensuring the electrodes are fully immersed.

-

Allow the solution to reach thermal equilibrium (e.g., 25 °C).

-

Measure the resistance or conductance of the solution.

-

Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.

Determination of the Electrochemical Window

Instrumentation: Potentiostat. Procedure:

-

Prepare an electrolyte solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

-

Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).

-

Deaerate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Perform cyclic voltammetry, scanning the potential to positive and negative limits until a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte, respectively. The potential range between these limits defines the electrochemical window.

Caption: Workflow for determining the electrochemical window.

Conclusion

This compound is a versatile quaternary ammonium salt with significant potential in electrochemical energy storage and as a phase transfer catalyst. While a comprehensive dataset on its molecular structure and spectroscopic properties is not yet publicly available, comparative analysis with similar compounds provides valuable insights. Further research into its biological activities could unveil new applications for this compound. The protocols outlined in this guide provide a foundation for researchers to explore its properties and potential uses in various scientific and industrial fields.

References

- 1. 69444-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C7H18BF4N | CID 11745724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound(69444-47-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analyzing the Solvation and Electrochemical Behavior of this compound in Pure and Aqueous Ethaline Deep Eutectic Solvent: Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethylmethylammonium Tetrafluoroborate (CAS: 69444-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of triethylmethylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt with the CAS number 69444-47-9. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile ionic liquid in electrochemistry and as a phase transfer catalyst in organic synthesis. Detailed experimental protocols for its synthesis and application are provided, alongside spectroscopic data for characterization. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the practical application of this compound.

Introduction

Triethylmethylammonium tetrafluoroborate is an ionic liquid that has garnered significant interest due to its unique combination of properties, including high thermal stability, a wide electrochemical window, and good ionic conductivity.[1][2] These characteristics make it a valuable component in various applications, from energy storage devices to facilitating organic reactions.[1][2] Its asymmetric cation, triethylmethylammonium ([TEMA]⁺), and the inorganic tetrafluoroborate (BF₄⁻) anion contribute to its favorable physicochemical profile. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its use in a laboratory and research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69444-47-9 | [3] |

| Molecular Formula | C₇H₁₈BF₄N | [3][4] |

| Molecular Weight | 203.03 g/mol | [3][4] |

| Appearance | White to light yellow powder or solid | [5] |

| Melting Point | 320 °C | [5][6] |

| Density | 1.165 g/cm³ at 20 °C | [5][7] |

| Solubility in Water | 2000 g/L at 20 °C | [5][6] |

| Vapor Pressure | 0 Pa at 25 °C | [5][6] |

Spectroscopic Data

FTIR Spectroscopy (Attenuated Total Reflectance - ATR): The FTIR spectrum of a tetraalkylammonium tetrafluoroborate salt is expected to show characteristic peaks for the C-H stretching and bending vibrations of the ethyl and methyl groups, as well as strong absorptions corresponding to the B-F stretching of the tetrafluoroborate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl and ethyl groups attached to the nitrogen atom. The ethyl group would exhibit a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methyl and the two carbons of the ethyl groups.[8]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a sharp singlet for the tetrafluoroborate anion.[9][10]

-

¹¹B NMR: The boron-11 (B1246496) NMR spectrum should exhibit a characteristic signal for the boron atom in the tetrafluoroborate anion, which may show coupling to the fluorine atoms.[11][12]

Synthesis

A common method for the preparation of high-purity this compound involves a two-step process starting from triethylmethylammonium chloride.[13]

Experimental Protocol: Synthesis from Triethylmethylammonium Chloride[13]

Step 1: Formation of Triethylmethylammonium Hydroxide (B78521)

-

Under a nitrogen atmosphere, dissolve 151 g of triethylmethylammonium chloride in 165 g of anhydrous methanol.

-

In a separate flask, dissolve 62 g of potassium hydroxide in 270 g of anhydrous methanol.

-

Combine the two solutions in a 1000 mL flask and maintain the temperature at 30 °C while reacting for approximately 2 hours.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the precipitated potassium chloride. The resulting filtrate contains triethylmethylammonium hydroxide.

Step 2: Formation of this compound

-

To the filtrate containing triethylmethylammonium hydroxide, add 244 g of 40% fluoroboric acid.

-

Maintain the reaction temperature at 40 °C for about 2 hours.

-

Filter the solution under a nitrogen atmosphere.

-

Remove the majority of the solvent from the filtrate by distillation under reduced pressure to obtain a crude liquid.

-

To the crude product, add 114 g of ethyl acetate (B1210297) with stirring to induce crystallization.

-

Isolate the white solid product by filtration under a nitrogen atmosphere.

-

Recrystallize the crude product from acetonitrile (B52724) to remove insoluble impurities.

-

Dry the final product under vacuum at 80 °C for 12 hours to yield high-purity this compound.

Synthesis workflow for this compound.

Applications

This compound has two primary areas of application: as an electrolyte in electrochemical double-layer capacitors (supercapacitors) and as a phase transfer catalyst in organic synthesis.

Supercapacitor Electrolyte

This compound is a suitable electrolyte for supercapacitors due to its good ionic conductivity and wide electrochemical window.[2][14][15] When dissolved in an organic solvent like propylene (B89431) carbonate, it provides a mobile ionic medium for charge storage at the electrode-electrolyte interface.[14]

This protocol describes the preparation of a 1 M solution of this compound in propylene carbonate.

Materials:

-

This compound (high purity, dried)

-

Propylene carbonate (anhydrous, battery grade)

-

Argon-filled glovebox

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dry the this compound in a vacuum oven at 80-100 °C overnight to remove any residual moisture.

-

Transfer all materials into an argon-filled glovebox to maintain an inert atmosphere.

-

Accurately weigh the amount of dried this compound required to make a 1 M solution in the desired volume of propylene carbonate.

-

In a volumetric flask, dissolve the weighed salt in a portion of the anhydrous propylene carbonate.

-

Use a magnetic stirrer to aid dissolution.

-

Once fully dissolved, add propylene carbonate to the calibration mark of the volumetric flask.

-

The resulting 1 M electrolyte solution is ready for use in the assembly of a supercapacitor.

Role of ions in an electrochemical double-layer capacitor.

Phase Transfer Catalyst

This compound can act as a phase transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases. The quaternary ammonium cation transports an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. A classic example of a reaction that can be enhanced by PTC is the Williamson ether synthesis.[16][17][18]

This protocol outlines a general procedure for the Williamson ether synthesis using this compound as a phase transfer catalyst.

Materials:

-

An alcohol (e.g., a phenol)

-

A primary alkyl halide (e.g., an alkyl bromide)

-

Sodium hydroxide or potassium hydroxide (solid or 50% aqueous solution)

-

This compound (1-5 mol%)

-

An organic solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol, the organic solvent, and the aqueous or solid base.

-

Add the catalytic amount of this compound to the mixture.

-

Add the alkyl halide to the vigorously stirred biphasic mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting ether by column chromatography or distillation.

Mechanism of phase transfer catalysis in Williamson ether synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile ionic liquid with significant potential in both electrochemical and synthetic applications. Its favorable physicochemical properties, including high thermal stability and good ionic conductivity, make it an excellent candidate for use as an electrolyte in high-performance supercapacitors. Furthermore, its ability to act as a phase transfer catalyst provides a valuable tool for facilitating a range of organic reactions under mild conditions. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols to aid researchers in its practical use. As research in ionic liquids continues to expand, the utility of this compound in various scientific and industrial fields is expected to grow.

References

- 1. This compound(69444-47-9) 1H NMR [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H18BF4N | CID 11745724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 69444-47-9 [chemicalbook.com]

- 7. 69444-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Tetraethylammonium tetrafluoroborate(429-06-1) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. CN104892433A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent Progress in Electrolyte Systems for Supercapacitors [jstage.jst.go.jp]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

- 18. Preparation of Ethers Through Phase Transfer Catalysis [cjcu.jlu.edu.cn]

An In-depth Technical Guide to the Physical Properties of Triethylmethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of triethylmethylammonium tetrafluoroborate (B81430) (TEMA-BF4), an ionic liquid with applications in electrochemistry and chemical synthesis. The information is compiled from various sources to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Properties

Triethylmethylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt that exists as a white to light yellow solid at room temperature.[1][2][3] It is recognized for its high thermal stability and solubility in polar solvents.[4]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69444-47-9 | [1][3][5] |

| Molecular Formula | C7H18BF4N | [1][3][6] |

| Molecular Weight | 203.03 g/mol | [1][6][7] |

| Appearance | White to light yellow powder to lump | [1][2][3] |

| Purity | ≥ 98% | [2][7] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 320 °C (or ≥300 °C) | Not specified | [1][2][5][8] |

| Density | 1.165 g/cm³ | at 20°C | [1][3][9] |

| Water Solubility | 2000 g/L | at 20°C | [1][3][9] |

| Vapor Pressure | 0 Pa | at 25°C | [1][3][9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in the provided search results. However, standard methodologies for characterizing ionic liquids are well-established.

1. Synthesis of this compound

A common method for synthesizing quaternary ammonium tetrafluoroborates involves a two-step process starting from the corresponding halide salt.[10]

-

Step 1: Formation of the Hydroxide (B78521) Salt: Triethylmethylammonium chloride is reacted with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent medium (e.g., methanol, ethanol, acetonitrile).[10] This ion exchange reaction precipitates the alkali metal chloride, which is then removed by filtration to yield a solution of triethylmethylammonium hydroxide.[10]

-

Step 2: Neutralization Reaction: The resulting triethylmethylammonium hydroxide solution is carefully neutralized with tetrafluoroboric acid (HBF4).[10]

-

Step 3: Purification: The final product, this compound, is obtained through recrystallization from an appropriate solvent, followed by drying under vacuum to remove any residual solvent and moisture.[10]

2. Determination of Melting Point (General Protocol)

The melting point of ionic liquids is typically determined using Differential Scanning Calorimetry (DSC).

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the dried ionic liquid is hermetically sealed in an aluminum pan.

-

Instrumentation: The analysis is performed on a calibrated DSC instrument. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) to a temperature well above its melting point.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition on the resulting thermogram.[11]

3. Determination of Thermal Stability (General Protocol)

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.[11][12]

-

Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is conducted using a TGA instrument, often coupled with a mass spectrometer (MS) to identify decomposition products.[12]

-

Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is typically defined as the temperature at which a significant mass loss begins.[11][12]

Visualizations

The following diagrams illustrate the chemical structure and a representative synthesis workflow for this compound.

Caption: Ionic structure of this compound.

Caption: Synthesis workflow for this compound.[10]

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 69444-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound | C7H18BF4N | CID 11745724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. alfachemic.com [alfachemic.com]

- 9. 69444-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CN104892433A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. A physicochemical investigation of ionic liquid mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability of Triethylmethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of triethylmethylammonium tetrafluoroborate (B81430) ([TEMA]BF₄). Due to its potential applications as an electrolyte in energy storage devices and in various chemical syntheses, a thorough understanding of its thermal properties is crucial for safe handling and optimal performance. This document consolidates available data, outlines a general methodology for its thermal analysis, and presents a logical framework for its synthesis and characterization.

Core Properties and Data Presentation

Triethylmethylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt that is solid at room temperature. While detailed studies on its thermal decomposition are not extensively available in public literature, some key physical properties have been reported.

| Property | Value |

| Molecular Formula | C₇H₁₈BF₄N |

| Molecular Weight | 203.03 g/mol |

| Melting Point | 320 °C |

| Decomposition Temperature | Data not publicly available |

Note: The absence of publicly available decomposition temperature data highlights a gap in the current literature. The melting point of 320 °C suggests a relatively high thermal stability. However, decomposition may begin at or near this temperature.

Expected Thermal Decomposition Pathways

Based on studies of similar quaternary ammonium tetrafluoroborate salts, the thermal decomposition of this compound is expected to proceed through mechanisms such as Hofmann elimination and nucleophilic substitution. The primary decomposition products would likely include volatile organic compounds and inorganic fluoride (B91410) species. The specific pathways and products would be influenced by factors such as the heating rate and the atmospheric conditions under which the analysis is performed.

Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, a detailed thermal analysis would be required. The following outlines a standard experimental protocol for Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) capable of simultaneous DSC is recommended. For evolved gas analysis, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Sample Preparation:

-

Dry the this compound sample under a vacuum at a temperature below its melting point for a sufficient duration to remove any residual moisture or volatile impurities.

-

Accurately weigh a small sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

TGA/DSC Analysis Protocol:

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as high-purity nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant linear heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

Data Analysis:

-

TGA Curve: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

-

DTG Curve: Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

DSC Curve: Analyze the DSC curve to identify endothermic or exothermic events associated with phase transitions (like melting) and decomposition.

Mandatory Visualizations

Solubility of Triethylmethylammonium Tetrafluoroborate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylmethylammonium tetrafluoroborate (B81430) ([N2221][BF4]) in organic solvents. Triethylmethylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt that sees significant use as an electrolyte in electrochemical devices such as capacitors and batteries, owing to its favorable ionic conductivity and electrochemical stability.[1][2][3] Its solubility in non-aqueous solvents is a critical parameter for these applications, influencing electrolyte performance and device operation. This guide synthesizes available solubility information, details experimental protocols for its determination, and provides visual workflows to aid in experimental design.

Core Concepts: Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Specific Solvents | Solubility Profile |

| Polar Aprotic | Propylene Carbonate (PC) | High . Frequently used as a solvent for this salt in electrochemical studies, where high concentrations are often required.[3] |

| Acetonitrile (B52724) (ACN) | High . Another common solvent for electrochemical applications, with studies on conductivity of [N2221][BF4] solutions indicating good solubility.[4][5][6] | |

| γ-Butyrolactone (GBL) | High . Used in combination with acetonitrile in electrolyte formulations containing this compound.[2] | |

| Dimethyl Carbonate (DMC) | Implied Good Solubility . While direct data is scarce, its use in mixed solvent systems for electrolytes suggests at least moderate solubility. | |

| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Expected to be Soluble . Based on the general behavior of quaternary ammonium salts, solubility in polar protic solvents is anticipated. |

| Nonpolar | Hydrocarbons (e.g., Hexane, Toluene) | Expected to be Low to Insoluble . As an ionic salt, it is unlikely to dissolve significantly in nonpolar solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for optimizing formulations and understanding the behavior of this compound in solution. The following are detailed methodologies for key experiments to quantify its solubility in organic solvents.

Isothermal Gravimetric Method

This classic and reliable method involves determining the mass of solute that can dissolve in a known mass of solvent at a constant temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved salt is reached. The presence of undissolved solid at the end of this period is essential.

-

Sample Extraction: Cease agitation and allow the undissolved solid to settle. Carefully extract a known mass of the clear, saturated supernatant.

-

Solvent Evaporation: Place the extracted saturated solution in a pre-weighed container and carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt).

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the residue divided by the initial mass of the solvent in the extracted aliquot, typically expressed as g/100 g of solvent.

Synthetic (Cloud-Point) Method with Laser Monitoring

This method is particularly useful for determining the temperature-dependent solubility and constructing phase diagrams. It involves visually or instrumentally identifying the temperature at which a solution of known composition becomes saturated.

Methodology:

-

Preparation of a Known Mixture: Accurately weigh a known amount of this compound and the organic solvent into a sealed, transparent, and thermostatted vessel equipped with a magnetic stirrer.

-

Heating and Dissolution: Heat the mixture while stirring until all the solid has dissolved, resulting in a clear solution.

-

Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 K/min).

-

Cloud-Point Detection: Continuously monitor the solution for the first sign of turbidity or crystallization, which indicates the saturation temperature (the "cloud point"). This can be done visually or more accurately by passing a laser beam through the solution and detecting the scattering of light by the forming solid particles with a photodetector.

-

Data Recording: The temperature at which the cloud point is observed is the solubility temperature for that specific concentration.

-

Repeat for Different Concentrations: Repeat this procedure for several different known compositions to generate a solubility curve as a function of temperature.

UV-Vis Spectrophotometry Method

This technique is applicable if the ionic liquid has a chromophore that absorbs in the UV-visible range and the solvent does not interfere with this absorption. It is a sensitive method for determining lower solubility values.

Methodology:

-

Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Preparation of a Saturated Solution: Prepare a saturated solution by equilibrating an excess of the ionic liquid with the solvent at a constant temperature, as described in the isothermal gravimetric method.

-

Dilution of the Saturated Solution: Carefully extract a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by taking into account the dilution factor. This gives the solubility at that temperature.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the described solubility determination methods.

Figure 1: Workflow for the Isothermal Gravimetric Method.

Figure 2: Workflow for the Synthetic (Cloud-Point) Method.

Figure 3: Workflow for the UV-Vis Spectrophotometry Method.

References

- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The diffusion behavior and capacitance of tetraethylammonium/tetrafluoroborate ions in acetonitrile with different molar concentrations: a molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unlocking Enhanced Electrochemical Performance: A Technical Guide to Triethylmethylammonium Tetrafluoroborate's Ionic Conductivity

For Immediate Release

Shanghai, China – December 21, 2025 – Triethylmethylammonium tetrafluoroborate (B81430) (TEMABF₄) is emerging as a important electrolyte salt in the advancement of energy storage technologies, particularly for supercapacitors. Its superior solubility and resultant high ionic conductivity, especially in organic solvents, position it as a critical component for developing high-performance electrochemical devices. This technical guide offers an in-depth analysis of the ionic conductivity of TEMABF₄, consolidating available data, outlining detailed experimental methodologies, and providing visual representations of key processes to support researchers, scientists, and professionals in drug development and materials science.

Recent studies have highlighted that the asymmetric structure of the triethylmethylammonium cation contributes to the high solubility of TEMABF₄ in non-aqueous solvents. This increased solubility allows for the preparation of highly concentrated electrolyte solutions, which in turn can lead to enhanced ionic conductivity compared to electrolytes using more conventional symmetrical quaternary ammonium (B1175870) salts like tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄)[1][2]. The enhanced conductivity is a key factor in improving the power density and low-temperature performance of supercapacitors[2].

Quantitative Data on Ionic Conductivity

While extensive research underscores the high conductivity of triethylmethylammonium tetrafluoroborate, specific quantitative data from publicly accessible literature remains limited. A key study by M. Ue et al., titled "this compound as a Highly Soluble Supporting Electrolyte Salt for Electrochemical Capacitors," is frequently cited and likely contains detailed ionic conductivity values[2][3]. Unfortunately, the full text of this article is not widely available, preventing the inclusion of a comprehensive data table at this time.

However, related research provides valuable context. For instance, a 1.0 M solution of the similar salt, tetraethylammonium tetrafluoroborate (TEABF₄), in acetonitrile (B52724) exhibits an ionic conductivity of approximately 60 mS/cm, whereas in propylene (B89431) carbonate, the conductivity is around 13 mS/cm[4]. It is reported that a 2.0 M solution of TEMABF₄ in fluoroethylene carbonate (FEC) shows slightly lower ionic conductivity than its counterpart in propylene carbonate (PC)[5]. Research also indicates that for various tetraalkylammonium tetrafluoroborate salts, ionic conductivity generally increases with temperature[6].

This guide will be updated with specific values for TEMABF₄ as they become available in the public domain.

Experimental Protocols for Ionic Conductivity Measurement

The determination of ionic conductivity is a critical experimental procedure for characterizing electrolyte solutions. The following protocol outlines a standard method for measuring the ionic conductivity of this compound solutions.

Objective: To accurately measure the ionic conductivity of TEMABF₄ in a given organic solvent (e.g., propylene carbonate, acetonitrile) at various concentrations and temperatures.

Materials and Equipment:

-

This compound (TEMABF₄), high purity (≥99%)

-

Anhydrous organic solvent (e.g., propylene carbonate, acetonitrile)

-

Conductivity meter with a calibrated conductivity cell

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostated water bath or environmental chamber

-

Inert atmosphere glove box (optional, for moisture-sensitive solvents)

Procedure:

-

Solution Preparation:

-

Inside an inert atmosphere glove box (if necessary), prepare a stock solution of TEMABF₄ of a known concentration (e.g., 1.0 M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations for analysis.

-

-

Calibration of the Conductivity Cell:

-

Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity at a specific temperature (e.g., 25 °C). This step is crucial for determining the cell constant.

-

-

Conductivity Measurement:

-

Rinse the conductivity cell thoroughly with the solvent to be used in the experiment.

-

Fill the cell with the TEMABF₄ electrolyte solution of a specific concentration.

-

Place the cell in a thermostated water bath or environmental chamber set to the desired temperature. Allow the solution to equilibrate for a sufficient time (e.g., 15-20 minutes).

-

Measure the conductivity of the solution using the conductivity meter. Record the value once it stabilizes.

-

Repeat the measurement for each concentration and at each desired temperature.

-

-

Data Analysis:

-

The ionic conductivity (σ) is calculated from the measured resistance (R) and the cell constant (K_cell) using the formula: σ = K_cell / R.

-

Plot the ionic conductivity as a function of concentration at each temperature to identify the concentration at which maximum conductivity is achieved.

-

Plot the ionic conductivity as a function of temperature for each concentration to understand the temperature dependence.

-

Below is a workflow diagram illustrating the experimental process for determining ionic conductivity.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound solutions is governed by several key factors. Understanding these allows for the optimization of electrolyte formulations for specific applications.

A deeper understanding and quantification of the ionic conductivity of this compound are paramount for the continued development of next-generation energy storage devices. Further research to make detailed conductivity data more widely accessible will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrolytic Characteristics of Fluoroethylene Carbonate for Electric Double-Layer Capacitors at High Concentrations of Electrolyte [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

triethylmethylammonium tetrafluoroborate electrochemical window

An In-Depth Technical Guide on the Electrochemical Window of Triethylmethylammonium Tetrafluoroborate (B81430)

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of electrolytes is paramount for the advancement of various applications, from energy storage to sensitive analytical techniques. Triethylmethylammonium tetrafluoroborate (Et3MeNBF4) is a quaternary ammonium (B1175870) salt that has garnered interest as a supporting electrolyte in non-aqueous electrochemistry due to its high solubility and wide electrochemical stability window.[1] This guide provides a comprehensive overview of its electrochemical window, supported by experimental methodologies and comparative data.

Core Concept: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte remains electrochemically stable, meaning it does not undergo oxidation or reduction. This window is defined by two key limits:

-

Anodic Limit: The potential at which the electrolyte begins to oxidize.

-

Cathodic Limit: The potential at which the electrolyte begins to reduce.

A wider electrochemical window is generally desirable as it allows for a larger operating voltage range for an electrochemical device, leading to higher energy densities and the ability to study a broader range of electrochemical phenomena. The electrochemical window is not an intrinsic property of the salt alone but is significantly influenced by the solvent, the working electrode material, and the purity of the system.

Quantitative Data Summary

The following table summarizes the electrochemical window of tetraethylammonium (B1195904) tetrafluoroborate in various non-aqueous solvents, which can serve as a close approximation for this compound.

| Electrolyte Salt | Solvent | Anodic Limit (V vs. Ref) | Cathodic Limit (V vs. Ref) | Electrochemical Window (V) | Working Electrode | Reference Electrode |

| Et4NBF4 | Acetonitrile (B52724) (ACN) | ~ +3.0 | ~ -2.8 | ~ 5.8 | Glassy Carbon | Ag/Ag+ |

| Et4NBF4 | Propylene (B89431) Carbonate (PC) | ~ +2.9 | ~ -3.1 | ~ 6.0 | Platinum | Ag/AgCl |

| Et3MeNBF4 | Acetonitrile (ACN) | Not Available | Not Available | Est. ~5.5 - 6.0 | - | - |

| Et3MeNBF4 | Propylene Carbonate (PC) | Not Available | Not Available | Est. ~5.8 - 6.2 | - | - |

Note: The values for Et4NBF4 are approximate and can vary based on experimental conditions such as water content, purity of reagents, and the cutoff current density used to define the limits.

Factors Influencing the Electrochemical Window

The electrochemical stability of an electrolyte system is a complex interplay of several factors. Understanding these is crucial for designing electrolytes with tailored properties for specific applications.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical window of an electrolyte. It involves sweeping the potential of a working electrode in a three-electrode cell and measuring the resulting current.

Materials and Equipment

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode setup.

-

Working Electrode (WE): Typically a chemically inert material such as glassy carbon (GC), platinum (Pt), or gold (Au). The choice of WE can influence the measured window.

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag+) or silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a large surface area.

-

Electrolyte Solution: A solution of this compound (e.g., 0.1 M to 1 M) in the desired anhydrous organic solvent (e.g., acetonitrile or propylene carbonate).

-

Inert Gas: High-purity argon or nitrogen for deoxygenating the solution.

Experimental Workflow

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Triethylmethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Triethylmethylammonium tetrafluoroborate (B81430) (CAS No. 69444-47-9), a quaternary ammonium (B1175870) salt, is a compound with increasing relevance in various scientific applications, including as a supporting electrolyte in electrochemical capacitors.[1] As its use becomes more widespread, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the known safety data, handling precautions, and emergency procedures for triethylmethylammonium tetrafluoroborate, tailored for a scientific audience.

Physicochemical and Toxicological Profile

A clear understanding of the fundamental properties of a substance is the first step in safe handling. The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 69444-47-9 | [2][3][4][5] |

| Molecular Formula | C₇H₁₈BF₄N | [3][4] |

| Molecular Weight | 203.03 g/mol | [3][4] |

| Appearance | White to slightly pale yellow crystal, lump, or waxy solid | [5] |

| Melting Point | 320 °C (lit.) | [5] |

| Boiling Point | 212 °C (lit.) | [5] |

| Flash Point | 108 °C (lit.) | [5] |

| Solubility | No data available |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | >300 <2000 mg/kg | Rat | [2] |

| Skin Irritation/Corrosion | Category 1B/1C: Causes severe skin burns | - | [2][6] |

| Eye Irritation/Damage | Category 1: Causes serious eye damage | - | [2][6] |

| Respiratory Irritation | May cause respiratory irritation | - | [2] |

It is important to note a discrepancy in the reported skin and eye irritation data. While one source indicates no adverse effects were observed, multiple safety data sheets classify the compound as causing severe skin burns and eye damage.[2][6] In the interest of maintaining the highest safety standards, it is imperative to handle this chemical as a corrosive substance.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][3][6] |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[2][3][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[2] |

Experimental Protocols for Safe Handling

While specific experimental protocols involving this compound are not widely published, the following general methodologies for handling corrosive and toxic solids should be strictly adhered to.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when generating dust or aerosols.[2]

-

Containment: For procedures with a higher risk of dust generation, a glove box or other closed system should be considered.

Storage and Handling Procedures

Proper storage and handling are crucial to prevent accidents and maintain the chemical's integrity.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[2] Keep away from incompatible materials such as strong oxidizing agents. The substance may be corrosive to metals.[2]

-

Handling: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2] Avoid generating dust. Use non-sparking tools.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following flowchart outlines the initial steps to take in an emergency.

Caption: First-aid procedures for exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading.

-

Clean-up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.

Toxicological Mechanisms: A Knowledge Gap

Currently, there is a lack of publicly available research detailing the specific toxicological mechanisms or signaling pathways associated with this compound. As a quaternary ammonium compound, its toxicity is likely related to its cationic nature, which can disrupt cell membranes.[7] The corrosive effects are likely due to the tetrafluoroborate anion's ability to release hydrofluoric acid upon contact with moisture, although this is a general property of tetrafluoroborate salts and not specific, documented evidence for this compound. Further research is needed to elucidate the precise molecular interactions that lead to its observed toxicity.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. While there are gaps in the detailed toxicological data, the available information clearly indicates that it is a hazardous substance that is harmful if swallowed and can cause severe skin and eye damage. By adhering to the stringent safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can minimize the risks associated with its use. As with all chemicals, a culture of safety and preparedness is the most effective tool for preventing accidents and ensuring a safe research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | C7H18BF4N | CID 11745724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file1.lookchem.com [file1.lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triethylmethylammonium Tetrafluoroborate (TEMA-BF4) as a High-Performance Electrolyte for Supercapacitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium tetrafluoroborate (B81430) (TEMA-BF4) is a quaternary ammonium (B1175870) ionic liquid that has garnered significant interest as an electrolyte in electric double-layer capacitors (EDLCs), commonly known as supercapacitors. Its favorable properties, including a wide electrochemical window, good ionic conductivity, and thermal stability, make it a compelling candidate for enabling high-performance energy storage devices.[1] Supercapacitors utilizing TEMA-BF4 based electrolytes can exhibit excellent temperature adaptability and high electrical conductivity, contributing to more stable electric double layers and reduced leakage current.[2] The asymmetric structure of the triethylmethylammonium (TEMA+) cation contributes to its high solubility in common non-aqueous solvents used in supercapacitors.[3]

These application notes provide a comprehensive overview of the use of TEMA-BF4 as a supercapacitor electrolyte, including detailed experimental protocols for its synthesis, electrode preparation, and device assembly. The accompanying data summarizes key performance metrics to guide researchers in their materials selection and device engineering efforts.

Key Performance Characteristics

The performance of supercapacitors is critically dependent on the properties of the electrolyte. TEMA-BF4 offers a balance of properties that can lead to enhanced energy and power densities, particularly when compared to other common electrolytes like those based on tetraethylammonium (B1195904) (TEA+) cations. The smaller size and better ion mobility of the TEMA+ cation in the nanopores of electrode materials can lead to improved electrochemical performance.[4]

Quantitative Performance Data

The following tables summarize the electrochemical performance of supercapacitors utilizing TEMA-BF4 and a closely related analogue, triethylammonium (B8662869) tetrafluoroborate (Et3NHBF4), as the electrolyte. These values are compiled from various studies and are presented for comparative purposes. The performance is highly dependent on the electrode material, cell configuration, and testing parameters.

| Electrolyte Composition | Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Temperature (°C) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Life (% retention after cycles) |

| 1 M Et3NHBF4 in Propylene (B89431) Carbonate (PC) | Heat-treated Activated Carbon | 42.12 | 2 | -40 | ~10 (estimated) | - | >90% after 5000 |

| 1 M Et3NHBF4 in PC | Heat-treated Activated Carbon | ~110 | 0.25 | 25 | ~25 (estimated) | - | >95% after 5000 |